molecular formula C13H21Cl2FN2O B1620939 1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride CAS No. 537037-78-8

1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride

Cat. No. B1620939
M. Wt: 311.22 g/mol
InChI Key: VMRGSSVEEBFOGX-UHFFFAOYSA-N
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Description

“1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride” is a compound used for proteomics research . Its molecular formula is C13H21Cl2FN2O, and it has a molecular weight of 311.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19FN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.31 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives are recognized for their significant role in drug development, exhibiting a wide range of therapeutic applications. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can lead to substantial differences in the medicinal potential of the resulting molecules. The diverse molecular designs bearing the piperazine entity are being explored for CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, alongside their use in pain relief and imaging applications (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have demonstrated significant antimycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in addressing the urgent need for new therapeutic agents against tuberculosis (TB). The review of anti-mycobacterial compounds incorporating piperazine as a crucial building block over the past decades underscores the importance of this scaffold in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Piperazine's Role in Drug Design

Piperazine's adaptability as a pharmacophoric group is evident in its inclusion in various antipsychotic agents, where modifications to arylalkyl substituents can enhance the potency and selectivity of the binding affinity at D2-like receptors. This underscores the composite structure's role in determining selectivity and potency, illustrating piperazine's versatility in drug design (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for the use of “1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride” are not specified in the available resources. Given its use in proteomics research , it may continue to be used in the study of proteins and their roles in biological processes.

properties

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;;/h2-5,15H,1,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRGSSVEEBFOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374636
Record name 1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride

CAS RN

537037-78-8
Record name 1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 537037-78-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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